REACTION_CXSMILES
|
[I:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[NH:10][CH:9]=[N:8][C:7]2=O.P(Cl)(Cl)([Cl:15])=O>>[Cl:15][C:7]1[C:6]2[C:11](=[C:2]([I:1])[CH:3]=[CH:4][CH:5]=2)[N:10]=[CH:9][N:8]=1
|
Name
|
|
Quantity
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1.17 g
|
Type
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reactant
|
Smiles
|
IC=1C=CC=C2C(N=CNC12)=O
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Name
|
|
Quantity
|
10 mL
|
Type
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reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
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Type
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TEMPERATURE
|
Details
|
to reflux for 8 hours
|
Duration
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8 h
|
Type
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DISTILLATION
|
Details
|
The solvent was distilled off under reduced pressure, and chloroform
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Type
|
ADDITION
|
Details
|
was added to the residue
|
Type
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TEMPERATURE
|
Details
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with cooling in an ice bath
|
Type
|
CUSTOM
|
Details
|
partitioned into organic and aqueous layers
|
Type
|
WASH
|
Details
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The organic layer was washed with brine
|
Type
|
WASH
|
Details
|
The organic layer thus washed
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
Then, the solvent was distilled off
|
Type
|
CUSTOM
|
Details
|
the residue was purified by neutral silica gel column chromatography (chloroform/ethyl acetate)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=NC2=C(C=CC=C12)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.946 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |